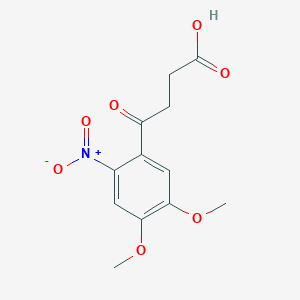

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionsäure beinhaltet typischerweise die Nitrierung von 3,4-Dimethoxybenzoylchlorid, gefolgt von einer Friedel-Crafts-Acylierungsreaktion mit Propionsäure. Der Nitrierungsschritt erfordert die Verwendung von konzentrierter Salpetersäure und Schwefelsäure als Katalysatoren, während die Friedel-Crafts-Acylierung in Gegenwart einer Lewis-Säure wie Aluminiumchlorid durchgeführt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie sind in industriellen Umgebungen üblich, um die gewünschte Produktqualität zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppen können durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Eisenpulver unter sauren Bedingungen.

Substitution: Natriummethoxid oder andere starke Nucleophile in polaren aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: 3,4-Dimethoxy-6-nitrobenzoesäure.

Reduktion: 3-(3,4-Dimethoxy-6-aminobenzoyl)propionsäure.

Substitution: Verschiedene substituierte Benzoylpropionsäuren, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionsäure wird in verschiedenen wissenschaftlichen Forschungsfeldern eingesetzt:

Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.

Biologie: In der Untersuchung der Enzyminhibition und als Sonde zur Untersuchung biologischer Pfade.

Wirkmechanismus

Der Wirkmechanismus von 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Methoxygruppen die Bindungsaffinität und Spezifität der Verbindung beeinflussen können. Die Propionsäureeinheit kann mit aktiven Zentren von Enzymen interagieren, was ihre Aktivität möglicherweise hemmt.

Eigenschaften

CAS-Nummer |

87364-84-9 |

|---|---|

Molekularformel |

C12H13NO7 |

Molekulargewicht |

283.23 g/mol |

IUPAC-Name |

4-(4,5-dimethoxy-2-nitrophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C12H13NO7/c1-19-10-5-7(9(14)3-4-12(15)16)8(13(17)18)6-11(10)20-2/h5-6H,3-4H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

AOWBIDDDHVSFPH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1)C(=O)CCC(=O)O)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid typically involves the nitration of 3,4-dimethoxybenzoyl chloride followed by a Friedel-Crafts acylation reaction with propionic acid. The nitration step requires the use of concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts acylation is carried out in the presence of a Lewis acid such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: 3,4-Dimethoxy-6-nitrobenzoic acid.

Reduction: 3-(3,4-Dimethoxy-6-aminobenzoyl)propionic acid.

Substitution: Various substituted benzoyl propionic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is utilized in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The propionic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(3,4-Dimethoxyphenyl)propionsäure: Fehlt die Nitrogruppe, wodurch sie weniger reaktiv in Redoxreaktionen ist.

3,4-Dimethoxy-6-nitrobenzoesäure: Fehlt die Propionsäureeinheit, was ihre Bindungseigenschaften und Reaktivität beeinflusst.

3-(2,4-Dimethoxyphenyl)propionsäure: Anderes Substitutionsschema am Benzolring, das zu unterschiedlichen chemischen Eigenschaften führt.

Einzigartigkeit

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionsäure ist aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Nitrogruppen am Benzoylring, kombiniert mit einer Propionsäureeinheit, einzigartig. Diese Kombination funktioneller Gruppen verleiht ihr eine ausgeprägte chemische Reaktivität und Bindungseigenschaften, wodurch sie in verschiedenen Forschungsanwendungen wertvoll ist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.